3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Overview
Description
“3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1097001-67-6. Its molecular weight is 291.35 . It is a powder in physical form . The IUPAC name for this compound is 3-[(4-hydroxy-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO5S2/c12-7-1-4-11(5-2-7)18(15,16)8-3-6-17-9(8)10(13)14/h3,6-7,12H,1-2,4-5H2,(H,13,14) .
Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . Its molecular weight is 291.35 .
Scientific Research Applications
Antibacterial and Antifungal Applications
- A study has highlighted the synthesis of derivatives containing sulfamoyl and piperidine functionalities, exhibiting significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
- Another research demonstrated the antibacterial and antifungal activities of Schiff bases derived from thiophene-2-carboxaldehyde, indicating their potential in combating various microbial strains (Thirugnanaselvi et al., 2016).
Chemical Synthesis and Modification
- The compound's derivatives have been used in palladium-catalyzed regiospecific arylations, highlighting their utility in complex chemical syntheses (Bheeter et al., 2013).
- It has also found application in the synthesis of cephalosporins with anti-pseudomonal activity, demonstrating its versatility in antibiotic development (Yamada et al., 1983).
Radical Sulfonylation
- The compound has been explored in the context of radical sulfonylation, a process significant in the development of pharmaceuticals and agrochemicals (He et al., 2020).
Enhancement of Iron Excretion
- Research has investigated the ability of derivatives to mobilize iron, suggesting their potential in treating iron overload disorders (Molenda et al., 1994).
Investigation in Ionic Liquids
- Derivatives of the compound have been synthesized for studying properties of ionic liquids, indicating its role in advanced material science (Strehmel et al., 2008).
Synthesis of Metal Complexes
- Studies have been conducted on the synthesis of metal complexes with derivatives, exploring their insulin-mimetic activities, which could be significant in diabetes treatment (Nakai et al., 2005).
Safety and Hazards
The safety information for “3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Thiophene-based analogs, including “3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.
Properties
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c12-7-1-4-11(5-2-7)18(15,16)8-3-6-17-9(8)10(13)14/h3,6-7,12H,1-2,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWFBSRXWIMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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